4-(Dimethylamino)cyclohexanol chemical properties
4-(Dimethylamino)cyclohexanol chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(Dimethylamino)cyclohexanol
Authored by a Senior Application Scientist
Introduction
4-(Dimethylamino)cyclohexanol is a bifunctional organic compound featuring a substituted cyclohexane ring. It incorporates both a hydroxyl group and a tertiary dimethylamino group, making it a versatile building block in organic synthesis and medicinal chemistry. The presence of these two functional groups at the 1 and 4 positions allows for a range of chemical transformations and applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.
The compound exists as two distinct geometric isomers, cis and trans, depending on the relative orientation of the hydroxyl and dimethylamino groups with respect to the cyclohexane ring. This stereoisomerism is a critical factor influencing its physical properties and reactivity.
Caption: General structure of 4-(Dimethylamino)cyclohexanol.
Part 1: Physicochemical and Structural Properties
The physical and chemical characteristics of 4-(Dimethylamino)cyclohexanol are fundamental to its handling, storage, and application in synthesis. The properties can vary slightly depending on the isomeric form (cis vs. trans).
Key Properties
The following table summarizes the core physicochemical data for 4-(Dimethylamino)cyclohexanol.[1][2][3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO | [1][2][3] |
| Molecular Weight | 143.23 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 95-96 °C | [1] |
| Boiling Point | 228-229 °C (at 740 Torr) | [1] |
| Density | ~0.98 - 1.0 g/cm³ | [1][3] |
| pKa (Predicted) | 15.12 ± 0.40 | [1] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform. | |
| Storage Temperature | 2-8°C, sealed in a dry environment.[1][5][6] |
Isomerism and Conformation
4-(Dimethylamino)cyclohexanol has two stereoisomers: cis and trans. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.
-
Trans-isomer: The more stable configuration where both the hydroxyl and dimethylamino groups can occupy equatorial positions, minimizing 1,3-diaxial interactions.
-
Cis-isomer: One substituent is in an axial position while the other is equatorial, leading to higher conformational energy.
This conformational difference is crucial as it dictates the molecule's reactivity and interaction with other molecules, such as enzyme active sites in drug development contexts.
Caption: Conformational stability of cis and trans isomers.
Part 2: Synthesis and Reactivity
Synthesis Protocols
The most common and direct method for synthesizing 4-(Dimethylamino)cyclohexanol is through the reduction of its corresponding ketone, 4-(dimethylamino)cyclohexanone.[7]
Workflow: Reductive Amination
The precursor, 4-(dimethylamino)cyclohexanone, can itself be synthesized via reductive amination of 4-oxocyclohexanecarboxylic acid or a related starting material, followed by reduction of the ketone.[7] However, a more direct synthesis of the target alcohol involves the reduction of the commercially available 4-(dimethylamino)cyclohexanone.
Caption: General workflow for the synthesis of 4-(Dimethylamino)cyclohexanol.
Experimental Protocol: Reduction of 4-(Dimethylamino)cyclohexanone
This protocol is a representative procedure based on standard chemical reductions of ketones.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)cyclohexanone (1.0 eq) in a suitable alcohol solvent like methanol or 95% isopropanol.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (typically 4-6 hours).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching & Workup: Carefully quench the reaction by slowly adding water. The bulk of the organic solvent is then removed under reduced pressure (rotary evaporation).
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone) to yield pure 4-(Dimethylamino)cyclohexanol.
Chemical Reactivity
The reactivity of 4-(Dimethylamino)cyclohexanol is governed by its two functional groups.
-
Tertiary Amine (-N(CH₃)₂): This group imparts basic properties to the molecule. It readily reacts with acids to form ammonium salts, which can be useful for purification or modifying solubility. The lone pair on the nitrogen can also act as a nucleophile.
-
Secondary Alcohol (-OH): The hydroxyl group can undergo typical alcohol reactions:
-
Oxidation: It can be oxidized back to the parent ketone, 4-(dimethylamino)cyclohexanone, using common oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation.[7] Care must be taken to choose a chemoselective agent to avoid oxidation of the tertiary amine.[7]
-
Esterification and Etherification: It can react with acyl chlorides, anhydrides, or carboxylic acids (under acidic catalysis) to form esters, or with alkyl halides under basic conditions to form ethers.
-
Reaction with BOC₂O/DMAP: The combination of di-tert-butyl dicarbonate (BOC₂O) and 4-(dimethylaminopyridine) (DMAP) can be used to protect the alcohol group, though side reactions are possible.[9]
-
Part 3: Spectroscopic and Analytical Characterization
Spectroscopic methods are essential for confirming the structure and purity of 4-(Dimethylamino)cyclohexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-N(CH₃)₂: A sharp singlet in the region of 2.2-2.5 ppm, integrating to 6 protons.
-
-CH-OH: A multiplet signal whose chemical shift is highly dependent on the isomer (cis or trans) and solvent. In the trans isomer (axial proton), this signal is typically found further downfield with larger coupling constants compared to the cis isomer (equatorial proton).
-
Cyclohexane Ring Protons (-CH₂-): A series of complex multiplets typically observed between 1.0-2.0 ppm.
-
-OH: A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.
-
-
¹³C NMR:
-
-N(CH₃)₂: A signal around 40 ppm.
-
-C-OH: A signal in the range of 65-75 ppm.
-
-C-N: A signal around 60 ppm.
-
Cyclohexane Ring Carbons (-CH₂-): Signals typically appearing in the 25-35 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. This is characteristic of the hydroxyl group and is broadened due to hydrogen bonding.[10][11]
-
C-H Stretch: Aliphatic C-H stretching absorptions are observed just below 3000 cm⁻¹.
-
C-N Stretch: A medium to weak absorption band in the 1000-1250 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range, characteristic of a secondary alcohol.
Mass Spectrometry (MS)
In mass spectrometry, 4-(Dimethylamino)cyclohexanol will show a molecular ion peak ([M]⁺) at m/z 143. Common fragmentation patterns would involve the loss of water ([M-H₂O]⁺) or cleavage of the cyclohexane ring.
Part 4: Applications in Research and Development
4-(Dimethylamino)cyclohexanol is a valuable intermediate, primarily in the pharmaceutical industry.
-
Pharmaceutical Synthesis: It serves as a key building block for active pharmaceutical ingredients (APIs). Its structure is a scaffold in the synthesis of analgesic and anti-inflammatory agents.[7][12] For example, related structures are found in tramadol and venlafaxine, which are important drugs acting on the central nervous system.[13][14]
-
Modulation of Physicochemical Properties: The amine and alcohol groups can be functionalized to optimize drug properties such as solubility, bioavailability, and receptor binding affinity.[12]
-
Asymmetric Catalysis: It is used in the synthesis of specialty amines that can serve as chiral ligands in asymmetric catalysis.[12]
Part 5: Safety and Handling
GHS Hazard Identification
According to safety data, 4-(Dimethylamino)cyclohexanol and its parent ketone are classified with the following hazards:[2][15]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[2][15]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][15]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[16][17]
-
Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place.[1][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[16]
Conclusion
4-(Dimethylamino)cyclohexanol is a functionally rich molecule whose chemical properties are defined by the interplay between its secondary alcohol and tertiary amine groups, as well as its stereochemistry. Its straightforward synthesis from the corresponding ketone and its versatile reactivity make it an important intermediate in organic and medicinal chemistry. A thorough understanding of its properties, handling requirements, and analytical signatures is essential for its effective and safe use in a research and development setting.
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